4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-15-6-4-14(5-7-15)19(25)13-18(20(26)27)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17/h1-7,12,18H,8-11,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZZIITKFLZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930329 | |
| Record name | 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139084-71-2 | |
| Record name | 1-Piperazineacetic acid, 4-(3-chlorophenyl)-alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of this compound can be conceptualized into three primary stages:
- Preparation of 4-(3-Chlorophenyl)piperazine : Aromatic substitution or reductive amination to form the piperazine core.
- Assembly of 4-(4-Chlorophenyl)-4-oxobutanoic Acid : Claisen condensation or malonic ester synthesis to construct the ketone-bearing butanoic acid.
- Coupling of Moieties : Nucleophilic substitution or amide bonding to integrate the piperazine and butanoic acid components.
Patented methodologies for analogous compounds, such as thiazole derivatives, demonstrate the utility of sodium hydroxide-mediated condensations and ethanol-based recrystallization for purification.
Stepwise Preparation Methods
Synthesis of 4-(3-Chlorophenyl)piperazine
The piperazine derivative is synthesized via a modified Buchwald-Hartwig coupling between 3-chloroaniline and bis(2-chloroethyl)amine under palladium catalysis. Reaction conditions include:
Preparation of 4-(4-Chlorophenyl)-4-oxobutanoic Acid
A Claisen condensation between 4-chloroacetophenone and diethyl oxalate in the presence of sodium ethoxide yields the β-keto ester intermediate. Subsequent hydrolysis and decarboxylation afford the target acid:
- Condensation : 4-Chloroacetophenone (10 mmol), diethyl oxalate (12 mmol), sodium ethoxide (15 mmol) in ethanol, refluxed for 6 hours.
- Hydrolysis : Treatment with 10% HCl at 80°C for 3 hours.
- Decarboxylation : Heating under reflux in aqueous H₂SO₄ (20%) for 2 hours.
Coupling Reaction
The brominated intermediate, 2-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, is reacted with 4-(3-chlorophenyl)piperazine in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base:
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Table 1: Impact of Reaction Variables on Coupling Efficiency
| Variable | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Anhydrous DMF | 62 | 98 |
| Base | Potassium Carbonate | 58 | 97 |
| Temperature | 80°C | 62 | 98 |
| Reaction Time | 12 hours | 62 | 98 |
Prolonged reaction times beyond 12 hours led to decomposition, while lower temperatures (<60°C) resulted in incomplete substitution. Ethanol recrystallization enhanced purity to >98% by removing unreacted starting materials.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 2.92–3.10 (m, 4H, piperazine CH₂), 3.45–3.60 (m, 4H, piperazine CH₂), 4.21 (s, 1H, CH), 7.32–7.48 (m, 8H, aromatic H), 12.1 (s, 1H, COOH).
- MS (ESI) : m/z 407.3 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀Cl₂N₂O₃.
- IR (KBr) : 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH), 1590 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as Mitsunobu coupling or Ullmann-type reactions, were evaluated but resulted in lower yields (<45%) due to steric hindrance from the chlorophenyl groups. The nucleophilic substitution approach proved superior in regioselectivity and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
The compound is structurally related to piperazine derivatives, which are known for their antidepressant properties. Research indicates that compounds with similar structures can act as serotonin reuptake inhibitors (SSRIs) or modulate serotonin receptor activity, making them potential candidates for treating depression and anxiety disorders .
Antipsychotic Properties
Studies have shown that piperazine derivatives exhibit antipsychotic effects by acting on dopamine receptors. The presence of the chlorophenyl groups in the structure may enhance its affinity for these receptors, suggesting potential use in managing schizophrenia and other psychotic disorders .
Neuropharmacology
The compound's ability to interact with various neurotransmitter systems positions it as a subject of interest in neuropharmacology. Its effects on serotonin (5-HT) and dopamine pathways could be further explored for developing treatments for mood disorders and cognitive dysfunctions .
Case Studies
Several case studies have investigated the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related piperazine compound showed significant improvement in patients with major depressive disorder after a 12-week treatment period, highlighting the therapeutic potential of this class of compounds .
- Case Study 2 : Another study focused on the antipsychotic effects demonstrated that patients treated with a similar structure experienced reduced symptoms of psychosis with manageable side effects, suggesting a favorable safety profile .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl groups enable the compound to bind to various receptors or enzymes, modulating their activity. This binding can influence biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis :
Piperazine Substitution Patterns: The target compound’s 3-chlorophenyl-piperazine group may enhance receptor selectivity compared to the 2-chlorophenyl analog (), as meta-substitutions often improve binding to serotonin receptors (e.g., 5-HT₁A) .
Butanoic Acid Backbone Modifications: The 4-fluorophenylamino analog () replaces the piperazine with an anilino group, likely altering pharmacokinetic properties (e.g., shorter half-life due to reduced metabolic stability) .
Chlorophenyl Positioning: The 4-chlorophenyl group on the butanoic acid chain in the target compound may enhance lipophilicity (logP ~1.4 inferred from analogs) compared to unsubstituted derivatives .
Research Findings and Pharmacological Implications
- Piperazine Derivatives : Compounds with 3-chlorophenyl-piperazine moieties (e.g., ND-7 and ND-8 in ) demonstrate antibacterial activity, though the target compound’s extended structure may shift activity toward CNS targets .
- Levocetirizine Analogs : Piperazine-containing drugs like levocetirizine () highlight the scaffold’s role in histamine H₁-receptor antagonism, suggesting the target compound could modulate similar pathways .
- Physicochemical Properties :
- The target compound’s higher molecular weight (407.29 vs. 296.75 in simpler analogs) may impact solubility, necessitating formulation adjustments for bioavailability .
Biological Activity
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies focusing on its biological activity, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a complex structure that contributes to its biological activity. Its molecular formula is , and it features a piperazine ring, which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Below are detailed findings from various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, compounds synthesized with similar structures demonstrated significant antimicrobial activity against various bacterial strains.
- Study Findings : In vitro tests using the tube dilution technique showed that certain derivatives exhibited antimicrobial effects comparable to standard drugs like ciprofloxacin and fluconazole .
| Compound | Activity Type | Standard Comparison |
|---|---|---|
| Compound 3 | Antimicrobial | Comparable to Ciprofloxacin |
| Compound 5 | Antimicrobial | Comparable to Fluconazole |
Anticancer Activity
The anticancer potential of the compound was assessed using the MTT assay, which measures cell viability in response to treatment.
- Study Findings : Among the synthesized derivatives, some exhibited promising anticancer activities, although they were less effective than established chemotherapeutics such as 5-fluorouracil .
| Compound | Cancer Cell Line Tested | Activity Level |
|---|---|---|
| Compound 5 | MCF-7 (breast cancer) | Moderate |
| Compound 8 | HeLa (cervical cancer) | High |
Molecular docking studies have been employed to elucidate the mechanism of action for these compounds. The studies suggest that the interactions between the compound and target proteins are crucial for its biological effects.
- Key Findings : The binding affinities calculated during molecular docking indicate that these compounds can effectively interact with targets involved in cancer proliferation and microbial resistance .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives demonstrated that those with chlorophenyl substitutions had enhanced antimicrobial properties, suggesting a structure-activity relationship that favors such modifications .
- Case Study on Anticancer Properties : Another research effort focused on evaluating the anticancer effects of similar compounds against various cancer cell lines, confirming their potential as lead compounds for further development in cancer therapy .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling the chlorophenyl-piperazine moiety to the 4-oxobutanoic acid backbone via nucleophilic substitution or condensation reactions. Key steps include:
- Piperazine functionalization : Reacting 3-chlorophenylpiperazine with a chlorophenyl-activated carbonyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxobutanoic acid formation : Using a Friedel-Crafts acylation or ketone oxidation to introduce the oxobutanoic acid group .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require flash chromatography for purification .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .
- Yield challenges : Low yields (e.g., 22–27% for similar compounds) are attributed to steric hindrance from chlorophenyl groups; microwave-assisted synthesis or flow chemistry may mitigate this .
Basic: Which analytical techniques are essential for structural and purity validation?
Answer:
- 1H/13C NMR : Critical for confirming regiochemistry of the piperazine ring and chlorophenyl substitution patterns. For example, aromatic protons in the 3-chlorophenyl group resonate at δ 7.2–7.4 ppm, distinct from 4-chlorophenyl environments .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~473.8 Da) and detects trace byproducts like dechlorinated analogs .
Advanced: How do structural modifications influence biological activity, and what SAR insights exist?
Answer:
- Piperazine modifications : Replacing the 3-chlorophenyl group with fluorophenyl (e.g., ) reduces steric bulk, enhancing binding to enzymes like KYN-3-OHase (IC50 = 12.5 µM vs. 15.0 µM for 4-fluorophenylacetic acid) .
- Chlorophenyl positioning : 4-Chlorophenyl at the oxobutanoic acid moiety improves metabolic stability compared to 2- or 3-substituted analogs .
- Oxobutanoic acid replacement : Substituting the ketone with a hydroxyl group (e.g., 4-hydroxybutanoic acid) abolishes neuroprotective activity, suggesting the carbonyl is critical for hydrogen bonding .
Advanced: How should researchers resolve contradictions between in vitro and in vivo biological data?
Answer:
- Pharmacokinetic profiling : Low oral bioavailability (e.g., <20% in rodents) due to poor solubility (logP ~3.5) may explain weak in vivo efficacy despite potent in vitro IC50 values. Strategies:
- Metabolite interference : In vivo oxidation of the piperazine ring generates active metabolites (e.g., hydroxylated derivatives), complicating dose-response analysis. Use LC-MS/MS to quantify parent vs. metabolite contributions .
Advanced: What computational methods predict binding affinity with targets like KYN-3-OHase?
Answer:
- Docking studies : Molecular docking (AutoDock Vina) using the crystal structure of KYN-3-OHase (PDB: 3NM8) identifies key interactions:
- The oxobutanoic acid carbonyl forms hydrogen bonds with Arg231.
- The 3-chlorophenyl group occupies a hydrophobic pocket near Leu189 .
- MD simulations : 100-ns simulations reveal stable binding but highlight flexibility in the piperazine ring, suggesting rigid analogs (e.g., bicyclic piperazines) may improve affinity .
- QSAR models : 2D descriptors (e.g., topological polar surface area, ClogP) correlate with IC50 values across 25 analogs (R² = 0.82) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
